molecular formula C23H29N3O2 B2672749 N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide CAS No. 433702-74-0

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide

Numéro de catalogue: B2672749
Numéro CAS: 433702-74-0
Poids moléculaire: 379.504
Clé InChI: XWDFKDJQTYHTCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a 1,3-benzodiazole core substituted with a methyl group at position 2. The compound’s unique architecture includes:

  • Aromatic substituents: A 2-ethyl-6-methylphenyl group and a 1-methoxypropan-2-yl moiety attached to the acetamide nitrogen.

Propriétés

IUPAC Name

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-6-19-11-9-10-16(2)23(19)26(17(3)15-28-5)22(27)14-25-18(4)24-20-12-7-8-13-21(20)25/h7-13,17H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDFKDJQTYHTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C(=NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H29N3O2S
  • Molecular Weight : 411.6 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms are not fully elucidated but may involve modulation of pathways associated with inflammation and cell proliferation.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide exhibit antitumor properties. For instance, derivatives of benzodiazole have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes critical for tumor progression. For example, it may affect the autotaxin/LPA axis, which is implicated in cancer metastasis and fibrosis . The inhibition of autotaxin leads to reduced levels of lysophosphatidic acid (LPA), a lipid mediator involved in cancer cell proliferation and survival.

Study on Antitumor Effects

In a study published in Cancer Research, researchers evaluated a series of benzodiazole derivatives for their cytotoxic effects against human cancer cell lines. One derivative demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The study concluded that modifications to the benzodiazole structure could enhance antitumor efficacy .

Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetic profile of related compounds, revealing that modifications similar to those in N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide can lead to improved bioavailability and reduced toxicity. In vivo studies indicated that certain analogs exhibited favorable safety profiles with minimal liver toxicity .

Data Summary Table

PropertyValue
Molecular FormulaC23H29N3O2S
Molecular Weight411.6 g/mol
Purity~95%
Antitumor ActivitySignificant inhibition at 10 µM
Enzyme TargetAutotaxin
Safety ProfileMinimal liver toxicity observed

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Acetamide Derivatives

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide ()
  • Key differences : Replaces the benzodiazole moiety with a chlorine atom.
  • Impact : The chloro group may enhance electrophilicity, whereas the benzodiazole core in the target compound could improve π-π stacking or hydrogen-bonding interactions.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structural contrast : Benzamide vs. acetamide backbone; hydroxyl vs. methoxypropan-2-yl substituent.
  • Functional implications : The hydroxyl group in enables N,O-bidentate coordination for metal-catalyzed reactions, while the methoxy group in the target compound may enhance lipophilicity .

Heterocyclic Core Modifications

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()
  • Core comparison : Benzothiazole (sulfur-containing) vs. benzodiazole (nitrogen-containing).
  • Crystallographic insights : The benzothiazole derivative forms H-bonded dimers and exhibits planar geometry due to conjugated bonds, suggesting similar behavior in the benzodiazole analog .
  • Substituent effects : The 6-methoxy group in benzothiazole enhances solubility, while the 2-methyl group in benzodiazole may sterically hinder interactions.
Triazole-containing Acetamides ()
  • Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide.
  • Key contrast : Triazole vs. benzodiazole cores.
  • Functional role: Triazoles are known for click chemistry applications and metal coordination, whereas benzodiazoles may exhibit stronger aromaticity and fluorescence properties .

Physicochemical and Spectroscopic Properties

Property Target Compound Benzothiazole Analog () Triazole Analog ()
Core Structure 2-methyl-1H-1,3-benzodiazole 6-methoxy-1,3-benzothiazole 1,2,3-triazole
IR Peaks (C=O) ~1670–1680 cm⁻¹ (estimated) 1668 cm⁻¹ 1671–1682 cm⁻¹
NMR Shifts (Acetamide CH₂) δ ~5.3–5.5 ppm (estimated) δ 5.38–5.48 ppm (OCH₂) δ 5.38–5.48 ppm (NCH₂CO)
Thermal Stability Likely high (adamantyl analogs: 485 K) 485–486 K (mp) Not reported

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.